2-((3-(4-chlorophenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3,4-dimethylphenyl)acetamide
説明
Its structure comprises a pyrrolopyrimidine core substituted with a 4-chlorophenyl group at position 3, a phenyl group at position 7, and a thioacetamide-linked 3,4-dimethylphenyl moiety at position 2 (Fig. 1).
特性
IUPAC Name |
2-[[3-(4-chlorophenyl)-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3,4-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23ClN4O2S/c1-17-8-11-21(14-18(17)2)31-24(34)16-36-28-32-25-23(19-6-4-3-5-7-19)15-30-26(25)27(35)33(28)22-12-9-20(29)10-13-22/h3-15,30H,16H2,1-2H3,(H,31,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXJVQELEZFOFBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)Cl)NC=C3C5=CC=CC=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 2-((3-(4-chlorophenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3,4-dimethylphenyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound belongs to a class of pyrrolo[3,2-d]pyrimidine derivatives characterized by the presence of a thioether linkage and an acetamide moiety. The structural formula can be represented as follows:
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C23H22ClN3O2S |
| Molecular Weight | 437.95 g/mol |
| IUPAC Name | 2-((3-(4-chlorophenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3,4-dimethylphenyl)acetamide |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in various signaling pathways. It is believed to inhibit key enzymes and receptors that play critical roles in cell proliferation and survival.
- Inhibition of Kinases : Similar compounds have shown activity against kinases such as VEGFR (Vascular Endothelial Growth Factor Receptor) and PI3K (Phosphoinositide 3-Kinase), which are crucial in cancer cell signaling pathways .
- Induction of Apoptosis : The compound may promote apoptosis in cancer cells by activating intrinsic pathways that lead to programmed cell death .
Anticancer Activity
Recent studies have evaluated the anticancer potential of related pyrrolo[3,2-d]pyrimidine derivatives. For instance:
- In Vitro Assays : The compound exhibited significant cytotoxicity against various cancer cell lines, including HepG2 (liver cancer) and PC-3 (prostate cancer). The IC50 values were reported at approximately 4.296 µM for HepG2 and 7.472 µM for PC-3 cells .
Case Study: Structure-Activity Relationship (SAR)
A comprehensive SAR study indicated that modifications on the phenyl rings significantly influence the cytotoxicity of the compounds. For example:
- Substitution Effects : Electron-withdrawing groups decreased activity, while electron-donating groups enhanced it.
- Comparison with Doxorubicin : In head-to-head comparisons with doxorubicin (a standard chemotherapy agent), certain derivatives showed comparable or superior efficacy against specific cancer types .
Therapeutic Potential
The unique structure of this compound positions it as a promising candidate for further development in cancer therapy. Its ability to inhibit critical pathways involved in tumor growth suggests potential applications not only in oncology but also in treating other conditions linked to dysregulated kinase activity.
Table 2: Comparative Efficacy Against Cancer Cell Lines
| Compound | IC50 (µM) HepG2 | IC50 (µM) PC-3 |
|---|---|---|
| 2-(Thio)-acetamide | 4.296 ± 0.20 | 7.472 ± 0.42 |
| Doxorubicin | Varies | Varies |
類似化合物との比較
Table 1: Structural Comparison of Pyrrolo[3,2-d]pyrimidine Derivatives
*Calculated based on formula C₂₉H₂₅ClN₄O₂S.
Key Observations :
- Substituent Impact : The target compound’s 3,4-dimethylphenyl group (electron-donating) contrasts with the 3,4-dichlorophenyl group (electron-withdrawing) in the analogue from , which may alter receptor binding affinity .
- Linker Flexibility: The thioacetamide linker in the target compound provides greater conformational flexibility compared to the rigid dipentylamino group in the ethyl carboxylate derivative .
Pharmacological and Physicochemical Properties
Bioactivity
Pyrrolo[3,2-d]pyrimidines are associated with anticancer and enzyme-inhibitory activities. For example:
- The ethyl carboxylate derivative () acts as a precursor to bioactive molecules with reported anticancer activity .
- The target compound’s 4-chlorophenyl and dimethylphenyl groups may enhance interactions with hydrophobic enzyme pockets, a feature observed in purine nucleoside phosphorylase inhibitors .
Crystallographic and Hydrogen-Bonding Analysis
- Target Compound : Likely exhibits intramolecular C–H···O hydrogen bonds and π-π stacking (based on analogous structures in ), stabilizing its crystal lattice .
- Ethyl Carboxylate Derivative : Crystal packing involves weak C–H···O bonds and π–π interactions between pyrrolopyrimidine moieties (interplanar distance: ~3.6 Å) .
Table 2: Selected Physicochemical Data
*Inferred from recrystallization protocols in analogues .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing this pyrrolo-pyrimidine derivative, and how can reaction yields be optimized?
- Methodological Answer : Synthesis typically involves multi-step protocols, such as coupling a thioacetamide moiety to the pyrrolo-pyrimidine core via nucleophilic substitution. For example, analogous compounds are synthesized by reacting halogenated intermediates (e.g., 2-chloro-pyrimidines) with thiol-containing acetamides under basic conditions (e.g., K2CO3/DMF) . Optimization strategies include:
- Temperature control : Reactions at 120°C in polar aprotic solvents (e.g., NMP) improve substitution efficiency.
- Purification : Column chromatography (silica gel, CH2Cl2/MeOH gradients) resolves stereochemical impurities, though yields may remain low (~31%) due to steric hindrance from aryl substituents .
- Key Data : Example yield: 31% for a structurally similar pyrimidine-thioacetamide derivative .
Q. Which spectroscopic and crystallographic techniques are critical for structural validation?
- Methodological Answer :
- Single-crystal X-ray diffraction : Resolves bond lengths (e.g., C–C: ~1.35–1.48 Å) and confirms dihedral angles (e.g., 72.1–82.7° in triclinic systems) .
- NMR : <sup>1</sup>H and <sup>13</sup>C NMR identify substituent environments (e.g., acetamide NH at δ ~10 ppm, aromatic protons at δ ~7–8 ppm).
- Discrepancy Note : High R-factors (e.g., 0.182 in ) may indicate disorder in the crystal lattice, necessitating complementary techniques like DFT calculations .
Advanced Research Questions
Q. How can computational methods address experimental design challenges in optimizing reaction conditions?
- Methodological Answer :
- Reaction path search : Quantum chemical calculations (e.g., DFT) predict transition states and energetics for nucleophilic substitution or cyclization steps, reducing trial-and-error experimentation .
- Data-driven optimization : Machine learning models trained on reaction databases prioritize solvent/base combinations. For example, ICReDD’s workflow integrates computational predictions with experimental validation, achieving >90% condition-match rates for analogous heterocycles .
- Case Study : A pyrimidine synthesis protocol reduced development time by 40% using hybrid computational-experimental workflows .
Q. How to resolve contradictions in crystallographic and spectroscopic data for this compound?
- Methodological Answer :
- Scenario : A mean C–C bond length of 0.005 Å (indicating high precision) conflicts with a high R-factor (0.182), suggesting lattice disorder .
- Resolution Steps :
Dynamic NMR : Assess temperature-dependent conformational changes in solution.
Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., π-π stacking) contributing to crystallographic noise .
Complementary techniques : Pair X-ray data with neutron diffraction or cryo-EM for heavy-atom localization.
Q. What strategies are recommended for evaluating the biological activity of this compound in vitro?
- Methodological Answer :
- Target prioritization : Screen against kinase or protease families due to structural similarity to pyrimidine-based inhibitors (e.g., EGFR or Aurora kinases) .
- Assay Design :
- Fluorescence polarization : Measure binding affinity to ATP-binding pockets.
- Cellular cytotoxicity : Use MTT assays (IC50 values) in cancer cell lines (e.g., HeLa or MCF-7).
- Data Interpretation : Compare activity to reference compounds (e.g., AZD8931, a pyrimidine-based EGFR inhibitor) .
Q. How can sulfone or phosphonate moieties be incorporated into the scaffold to enhance bioactivity?
- Methodological Answer :
- Synthetic Routes :
- Sulfonation : Treat thioacetamide intermediates with mCPBA to form sulfones.
- Phosphorylation : Use Michaelis-Arbuzov reactions with alkyl halides.
- Challenges : Steric bulk from 3,4-dimethylphenyl groups may require protecting-group strategies (e.g., Boc for NH) .
- Case Study : Sulfone analogs of pyrimidines showed 3–5× improved kinase inhibition in preclinical models .
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